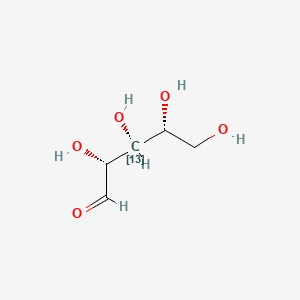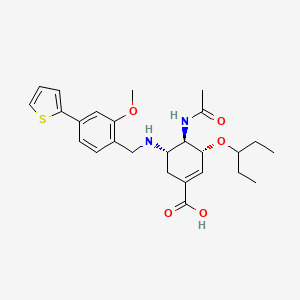
Xylose-3-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylose-3-13C: is a stable isotope-labeled compound of xylose, a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. The “13C” label indicates that the third carbon atom in the xylose molecule is replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific studies, including metabolic flux analysis and tracing biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Xylose-3-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a carbon-13 labeled precursor and perform a series of chemical reactions to introduce the labeled carbon into the desired position in the xylose molecule. The specific reaction conditions, such as temperature, pH, and solvents, depend on the chosen synthetic route.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized protocols to ensure high yield and purity. The process may include steps such as fermentation, extraction, and purification. Advanced techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) are often employed to quantify and verify the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Xylose-3-13C undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylonic acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol.
Isomerization: Xylose can be isomerized to xylulose, another five-carbon sugar.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Isomerization: Isomerization can be catalyzed by enzymes like xylose isomerase or by acidic conditions.
Major Products:
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Aplicaciones Científicas De Investigación
Chemistry: Xylose-3-13C is used in metabolic flux analysis to study the metabolic pathways and fluxes in microorganisms. It helps in understanding the conversion of xylose to other metabolites and the overall carbon flow in the system .
Biology: In biological research, this compound is used to trace the incorporation of xylose into various biomolecules. This is particularly useful in studying the metabolism of xylose in different organisms, including bacteria and yeast .
Medicine: this compound can be used in diagnostic tests to assess the absorption and metabolism of xylose in the human body. It helps in understanding conditions related to malabsorption and other metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It helps in optimizing the fermentation processes and improving the yield of desired products .
Mecanismo De Acción
Xylose-3-13C exerts its effects by participating in the same metabolic pathways as unlabeled xylose. The carbon-13 label allows researchers to track the molecule through various biochemical reactions and pathways. The labeled carbon can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into the metabolic fate of xylose .
Comparación Con Compuestos Similares
Xylulose-3-13C: Another labeled pentose sugar used in metabolic studies.
Xylitol-3-13C: A labeled sugar alcohol derived from xylose.
Glucose-13C: A labeled hexose sugar used in similar metabolic studies.
Uniqueness: Xylose-3-13C is unique due to its specific labeling at the third carbon position, which provides detailed information about the metabolic pathways involving xylose. This specificity makes it particularly valuable in studies focused on xylose metabolism and its conversion to other biomolecules .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5+1 |
Clave InChI |
PYMYPHUHKUWMLA-CUMVFIOWSA-N |
SMILES isomérico |
C([C@H]([13C@@H]([C@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)




![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)


![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)

